

Application Notes and Protocols: Copper-Catalyzed Click Chemistry with Propargyl-PEG7-NHS Ester

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Compound of Interest

Compound Name: *Propargyl-PEG7-NHS ester*

Cat. No.: *B610271*

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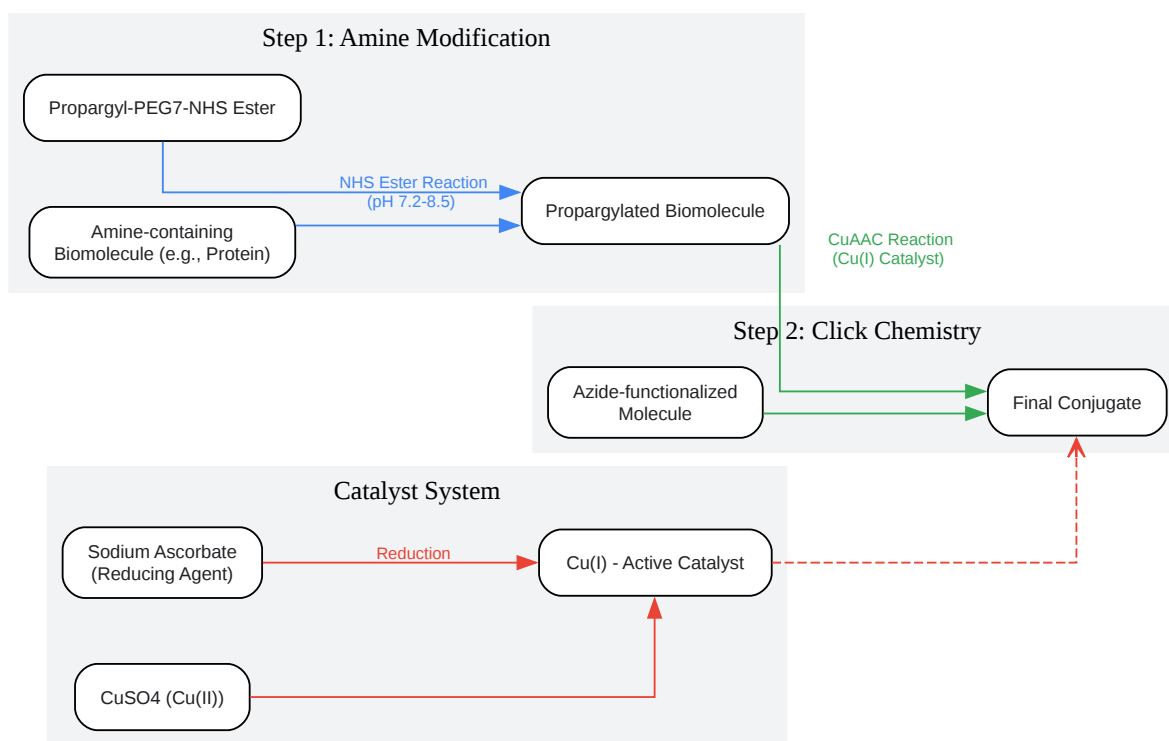
Introduction

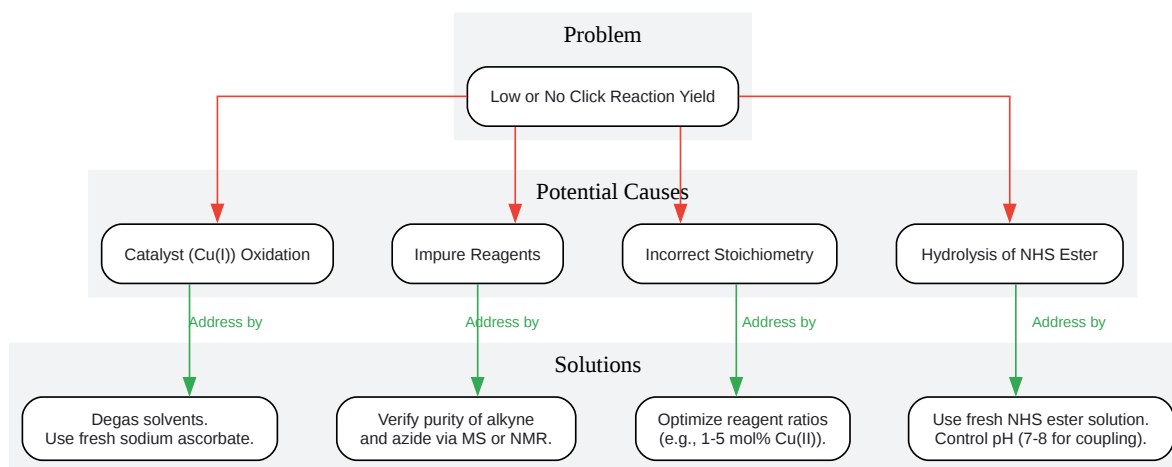
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and specific method for bioconjugation.[1][2] This reaction forms a stable triazole linkage between an alkyne and an azide, demonstrating high yields and tolerance to a wide range of functional groups and aqueous conditions.[1][3] **Propargyl-PEG7-NHS ester** is a heterobifunctional linker designed to leverage this powerful chemistry. It features a propargyl group (a terminal alkyne) for participation in the CuAAC reaction and an N-hydroxysuccinimide (NHS) ester for covalent modification of primary amines, such as those found on the surface of proteins (e.g., lysine residues) and amine-modified oligonucleotides.[4][5] The polyethylene glycol (PEG) spacer enhances solubility in aqueous media, reduces aggregation, and can minimize immunogenicity of the conjugated biomolecule.[4][6]

These application notes provide a detailed protocol for a two-step bioconjugation process: first, the modification of an amine-containing biomolecule with **Propargyl-PEG7-NHS ester**, and second, the subsequent copper-catalyzed click reaction with an azide-bearing molecule of interest.

Workflow Overview

The overall process involves the initial conjugation of the **Propargyl-PEG7-NHS ester** to a biomolecule containing primary amines, followed by the click chemistry reaction with an azide-functionalized molecule.





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